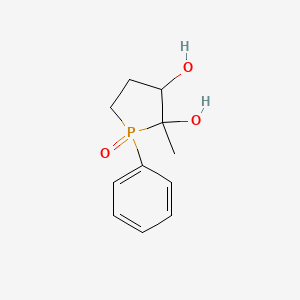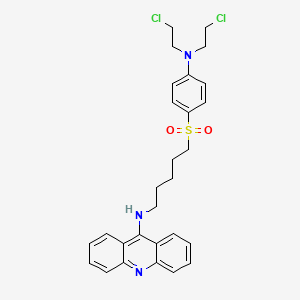![molecular formula C16H14N2O B14302940 6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine CAS No. 112330-60-6](/img/structure/B14302940.png)
6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal and pharmaceutical chemistry due to their diverse biological activities . This compound is characterized by a pyrido[2,3-c]azepine core with a methoxy group at the 6th position and a phenyl group at the 9th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine can be achieved through various synthetic routes. One common method involves the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . This reaction typically requires the use of lithiated allenes or alkynes and isothiocyanates as reagents. The reaction conditions often involve refluxing in xylene to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis .
類似化合物との比較
Similar Compounds
Pyrimido[1,2-a]azepine: This compound has a similar azepine core but differs in the substitution pattern and biological activities.
Benzodiazepines: These compounds also contain a seven-membered ring with nitrogen atoms and are well-known for their sedative and anxiolytic properties.
Oxazepines and Thiazepines: These compounds have oxygen or sulfur atoms in the ring, respectively, and exhibit different pharmacological activities.
Uniqueness
6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and phenyl groups enhances its potential as a versatile scaffold for drug development and other applications.
特性
| 112330-60-6 | |
分子式 |
C16H14N2O |
分子量 |
250.29 g/mol |
IUPAC名 |
6-methoxy-9-phenyl-5H-pyrido[2,3-c]azepine |
InChI |
InChI=1S/C16H14N2O/c1-19-14-10-13-8-5-9-17-16(13)15(18-11-14)12-6-3-2-4-7-12/h2-9,11H,10H2,1H3 |
InChIキー |
HEODBMGSKHKYPK-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=C(C2=C(C1)C=CC=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)






